molecular formula C12H16N2 B1376230 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane CAS No. 869494-14-4

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane

Cat. No.: B1376230
CAS No.: 869494-14-4
M. Wt: 188.27 g/mol
InChI Key: HSMOPMLUYDDHIO-UHFFFAOYSA-N
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Description

3-Benzyl-3,6-diazabicyclo[31It is synthesized from the condensation of benzylamine and cyclopentanone. This compound possesses various biological and pharmacological properties, making it a potential candidate for a wide range of applications.

Scientific Research Applications

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of novel bridged bicyclic piperazines, which are important in medicinal chemistry.

    Biology: The compound’s biological properties make it a candidate for studying various biological processes.

    Industry: The compound can be used in the production of specialized chemicals and materials.

Mechanism of Action

While the specific mechanism of action for 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane is not mentioned in the search results, it’s worth noting that similar compounds have been synthesized and their binding activity for neuronal acetylcholine receptor subtypes α4β2 and α7 were assayed .

Future Directions

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane is shown to be a promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives . This suggests potential future directions in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane typically involves a multi-step process. One concise synthesis method starts with inexpensive starting materials and uses straightforward chemistry. The seven-step sequence includes the protection of nitrogen atoms and the formation of the bicyclic structure . Another method involves the condensation of benzylamine with cyclopentanone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted bicyclic compounds .

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptane: This compound is a saturated isostere of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane and shares similar structural features.

    3,6-Diazabicyclo[3.1.1]heptane: Another similar compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific benzyl substitution, which imparts distinct biological and pharmacological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential pharmaceutical developments.

Properties

IUPAC Name

3-benzyl-3,6-diazabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)7-14-8-11-6-12(9-14)13-11/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMOPMLUYDDHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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